molecular formula C10H21ClN2O3Si B3289273 1-(Propyltrimethoxyl)-3-methylimidazolium chloride CAS No. 856925-70-7

1-(Propyltrimethoxyl)-3-methylimidazolium chloride

Cat. No.: B3289273
CAS No.: 856925-70-7
M. Wt: 280.82 g/mol
InChI Key: VBCHPEHFLCAQHA-UHFFFAOYSA-M
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Description

1-(Propyltrimethoxyl)-3-methylimidazolium chloride is a unique ionic liquid that has garnered significant attention in recent years due to its versatile applications in various fields. This compound is characterized by its imidazolium core, which is functionalized with a propyltrimethoxyl group and a chloride anion. The presence of the imidazolium ring imparts unique physicochemical properties, making it a valuable compound in both academic and industrial research.

Preparation Methods

The synthesis of 1-(Propyltrimethoxyl)-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropyltrimethoxysilane. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Propyltrimethoxyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include silver nitrate for chloride substitution, and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically functionalized imidazolium salts or organic molecules with enhanced reactivity.

Scientific Research Applications

1-(Propyltrimethoxyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Propyltrimethoxyl)-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature and the unique properties of the imidazolium ring. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate its role as a catalyst, solvent, or reactant in various chemical processes .

Comparison with Similar Compounds

Similar compounds to 1-(Propyltrimethoxyl)-3-methylimidazolium chloride include other imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride. Compared to these, this compound offers unique advantages such as enhanced solubility in organic solvents and improved catalytic activity in certain reactions . The presence of the propyltrimethoxyl group also imparts additional functionalization possibilities, making it a versatile tool in synthetic chemistry.

Properties

IUPAC Name

trimethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N2O3Si.ClH/c1-11-7-8-12(10-11)6-5-9-16(13-2,14-3)15-4;/h7-8,10H,5-6,9H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCHPEHFLCAQHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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